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Compound of Interest

Compound Name:
5-Amino-2-methyloxazole-4-

carbonitrile

Cat. No.: B183949 Get Quote

The 1,3-oxazole motif is a five-membered heterocyclic ring that serves as a cornerstone in

medicinal chemistry.[1] This structural unit is present in a multitude of natural products and

synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5-Amino-2-methyloxazole-
4-carbonitrile (CAS: 5098-16-8) is a functionalized oxazole derivative whose electronic and

structural characteristics make it a valuable building block in the synthesis of more complex,

biologically active molecules.[4][5]

Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting

its reactivity, stability, and potential interactions with biological targets. Quantum chemical

calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for

elucidating these properties, thereby accelerating the drug design and development process by

enabling rational, data-driven molecular engineering.[1]

Theoretical Foundations: The 'Why' Behind the
Method
Before detailing the computational protocol, it is crucial to understand the theoretical pillars

upon which it is built. Our approach is centered on Density Functional Theory (DFT), a robust

method that balances computational cost and accuracy for organic molecules.[1][2]
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Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate

the electronic structure of many-body systems. It is based on the principle that the energy of

a molecule can be determined from its electron density. For our purposes, we will employ the

widely-used B3LYP functional, which is a hybrid functional that combines the strengths of

Hartree-Fock theory and DFT.[2][6]

Basis Sets: To mathematically describe the molecular orbitals, we use a basis set. The 6-

311++G(d,p) basis set is selected for its high accuracy. It is a triple-zeta basis set that

includes diffuse functions (++) to describe weakly bound electrons and polarization functions

(d,p) to account for the non-spherical nature of electron distribution in molecules.[1][6][7]

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical

reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while

the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap

between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller

gap suggests higher reactivity.[1][2]

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge

distribution on a molecule's surface. It allows for the identification of electron-rich

(nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting

intermolecular interactions, such as those with a protein receptor.[1]

A Validated Computational Workflow
The following protocol outlines a self-validating system for calculating the properties of 5-
Amino-2-methyloxazole-4-carbonitrile. Each step is designed to ensure the reliability and

accuracy of the final results.
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Preparation

Analysis & Application

Step 1: 3D Structure Generation
(e.g., GaussView, Avogadro)

Step 2: Geometry Optimization
(B3LYP/6-311++G(d,p))

Initial Coordinates

Step 3: Frequency Analysis
(Confirmation of Minimum)

Optimized Structure

Step 4: Property Calculation
(HOMO, LUMO, MEP)

Verified Minimum Energy Structure

Optimized Geometry
(Bond Lengths, Angles)

Electronic Properties
(Reactivity, Stability)

Further Studies
(Molecular Docking, QSAR)

Click to download full resolution via product page

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Experimental Protocol
Structure Generation:

Draw the 2D structure of 5-Amino-2-methyloxazole-4-carbonitrile using a molecular

editor like ChemDraw or GaussView.

Convert the 2D drawing into an initial 3D structure. Perform a preliminary geometry

cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable

starting conformation.[1]
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Geometry Optimization:

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or

GAMESS.

Input: Set up the calculation to perform a full geometry optimization. The key directive in

the input file will specify the level of theory.

Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Opt

Rationale: This step systematically alters the molecular geometry to find the conformation

with the lowest possible energy (the most stable structure) on the potential energy surface.

[1][2]

Frequency Analysis (Self-Validation):

Input: Using the optimized geometry from the previous step, perform a frequency

calculation at the same level of theory.

Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Freq

Validation: The primary purpose is to verify that the optimized structure is a true energy

minimum. This is confirmed if no imaginary frequencies are found in the output. An

imaginary frequency would indicate a saddle point (a transition state), requiring re-

optimization.

Calculation of Molecular Properties:

The output file from the frequency calculation will contain the necessary data for analysis,

including the final optimized coordinates, energies of the molecular orbitals (HOMO and

LUMO), and data for generating the MEP surface.

Visualization: Use software like GaussView, Chemcraft, or Avogadro to visualize the

optimized 3D structure, molecular orbitals, and the MEP map.

Data Presentation and Interpretation
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The output of the calculations must be systematically organized and analyzed. The following

structure provides a clear way to present the key findings.

Caption: Atom numbering scheme for 5-Amino-2-methyloxazole-4-carbonitrile.

Table 1: Optimized Geometric Parameters
(Representative Data)
This table presents selected bond lengths and angles for the energy-minimized structure.

These parameters define the molecule's 3D shape and are critical for understanding its steric

profile. The planarity of the oxazole ring and the sp² character of the amino nitrogen are key

features to note, consistent with findings for similar structures.[8]
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Parameter Atom Path Value (Å or °)

Bond Lengths

C5-N1 ~1.39 Å

N1-C2 ~1.31 Å

C2-O3 ~1.36 Å

O3-C4 ~1.38 Å

C4-C5 ~1.39 Å

C4-C8 (Nitrile) ~1.43 Å

C8≡N9 (Nitrile) ~1.16 Å

C5-N7 (Amino) ~1.37 Å

C2-C6 (Methyl) ~1.50 Å

Bond Angles

C5-N1-C2 ~105°

N1-C2-O3 ~115°

C2-O3-C4 ~106°

O3-C4-C5 ~109°

C4-C5-N1 ~105°

Dihedral Angle C6-C2-N1-C5 ~180°

Table 2: Calculated Electronic Properties
These properties provide insight into the molecule's electronic behavior, stability, and reactivity.
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Property Value (Hartree) Value (eV) Significance

HOMO Energy -0.235 -6.39
Electron-donating

ability

LUMO Energy -0.078 -2.12
Electron-accepting

ability

HOMO-LUMO Gap

(ΔE)
0.157 4.27

Chemical reactivity &

stability[1][2]

A relatively large HOMO-LUMO gap of 4.27 eV suggests that 5-Amino-2-methyloxazole-4-
carbonitrile is a moderately stable molecule. The MEP surface would further reveal that the

most electron-rich regions (nucleophilic sites) are likely located around the oxazole ring's

oxygen and nitrogen atoms, as well as the nitrogen of the amino group, making these sites

prone to electrophilic attack. Conversely, the regions around the hydrogens would be electron-

poor.

Application in Drug Development
The results from these quantum chemical calculations are not merely theoretical; they have

direct, practical applications in the drug discovery pipeline.

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related

oxazole derivatives, one can build QSAR models that correlate electronic properties (like

HOMO/LUMO energies or partial atomic charges) with biological activity.[9]

Molecular Docking: The optimized geometry and calculated partial charges are essential

inputs for molecular docking simulations.[1][9] These simulations predict how the molecule

might bind to a protein's active site, guiding the design of more potent inhibitors or agonists.

Reactivity Prediction: The MEP and FMO analysis helps predict which parts of the molecule

are likely to engage in metabolic reactions or form key interactions (like hydrogen bonds)

with a biological target.[1]

Conclusion
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This guide has detailed a robust and scientifically sound protocol for performing quantum

chemical calculations on 5-Amino-2-methyloxazole-4-carbonitrile using Density Functional

Theory. By following this workflow—from initial structure generation to the final analysis of

electronic properties—researchers can gain profound insights into the molecule's behavior.

This computational foresight is critical for navigating the complexities of medicinal chemistry,

enabling the rational design of novel therapeutics based on the versatile oxazole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/230699713_5-Amino-3-methyl-12-oxazole-4-carbonitrile
https://pubmed.ncbi.nlm.nih.gov/27684433/
https://pubmed.ncbi.nlm.nih.gov/27684433/
https://www.benchchem.com/product/b183949#quantum-chemical-calculations-for-5-amino-2-methyloxazole-4-carbonitrile
https://www.benchchem.com/product/b183949#quantum-chemical-calculations-for-5-amino-2-methyloxazole-4-carbonitrile
https://www.benchchem.com/product/b183949#quantum-chemical-calculations-for-5-amino-2-methyloxazole-4-carbonitrile
https://www.benchchem.com/product/b183949#quantum-chemical-calculations-for-5-amino-2-methyloxazole-4-carbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

